7-Bromoquinazoline
Overview
Description
7-Bromoquinazoline is a heterocyclic aromatic organic compound with the molecular formula C8H5BrN2. It is a derivative of quinazoline, which is a nitrogen-containing fused ring system. Quinazoline derivatives are known for their significant biological activities and have been extensively studied for their potential therapeutic applications .
Mechanism of Action
Target of Action
7-Bromoquinazoline is a derivative of quinazoline, a class of compounds known for their significant biological activities Quinazoline derivatives have been found to exhibit anti-cancer activity by inhibiting egfr tyrosine kinase .
Mode of Action
It’s known that quinazoline derivatives, such as 4-anilinoquinazoline, inhibit egfr tyrosine kinase through atp-competitive binding mechanism . This inhibition disrupts the signaling pathways that promote cell proliferation and survival, thereby exhibiting anti-cancer effects .
Biochemical Pathways
Quinazoline derivatives are known to affect various biochemical pathways due to their wide range of biological activities . For instance, in cancer cells, they can inhibit the EGFR tyrosine kinase pathway, leading to the suppression of cell proliferation and survival .
Pharmacokinetics
The pharmacokinetics of drugs can be influenced by various factors, including drug-drug interactions and the induction or inhibition of hepatic enzymes responsible for drug metabolism .
Result of Action
Quinazoline derivatives have been found to exhibit a broad spectrum of antimicrobial activities, and some compounds have shown a safe profile on human cell lines .
Action Environment
It’s known that the storage temperature for this compound is room temperature, indicating that it’s stable under normal environmental conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 7-Bromoquinazoline can be synthesized through various methods. One common approach involves the bromination of quinazoline. This process typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or chloroform. The reaction is usually carried out at room temperature or under reflux conditions .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve more scalable and efficient methods. These can include continuous flow reactions or the use of microwave-assisted synthesis to reduce reaction times and improve yields .
Chemical Reactions Analysis
Types of Reactions: 7-Bromoquinazoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The quinazoline ring can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium amide or thiourea in solvents like ethanol or dimethylformamide (DMF).
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
- Substituted quinazolines with various functional groups.
- Oxidized or reduced quinazoline derivatives.
- Coupled products with extended aromatic systems .
Scientific Research Applications
7-Bromoquinazoline has been widely studied for its applications in various fields:
Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives.
Biology: It is used in the study of enzyme inhibitors and receptor antagonists.
Medicine: Quinazoline derivatives, including this compound, have shown potential as anticancer, antimicrobial, and anti-inflammatory agents.
Industry: It is used in the development of pharmaceuticals and agrochemicals
Comparison with Similar Compounds
Quinazoline: The parent compound, which lacks the bromine atom.
4-Chloroquinazoline: Another halogenated derivative with chlorine instead of bromine.
2-Methylquinazoline: A methyl-substituted derivative.
Uniqueness: 7-Bromoquinazoline is unique due to the presence of the bromine atom at the 7-position, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in various interactions, such as halogen bonding, which can enhance the compound’s binding to biological targets .
Properties
IUPAC Name |
7-bromoquinazoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2/c9-7-2-1-6-4-10-5-11-8(6)3-7/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMVULHBAEVRKCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=CN=C2C=C1Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30458338 | |
Record name | 7-bromoquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30458338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89892-22-8 | |
Record name | 7-bromoquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30458338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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